molecular formula C21H28O5 B3028624 7beta-Methoxyrosmanol CAS No. 24703-38-6

7beta-Methoxyrosmanol

Cat. No.: B3028624
CAS No.: 24703-38-6
M. Wt: 360.4 g/mol
InChI Key: XNPVHIQPSAZTLC-WIRSXHRWSA-N
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Description

Scientific Research Applications

7beta-Methoxyrosmanol has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for 7beta-Methoxyrosmanol indicates that it is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container in accordance with local regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Methoxyrosmanol typically involves the extraction of the compound from rosemary using organic solvents such as chloroform, dichloromethane, or ethyl acetate. The extraction process is followed by purification steps, including chromatography, to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from rosemary plants. The process includes harvesting the plant material, drying, and then subjecting it to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 7beta-Methoxyrosmanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Mechanism of Action

The mechanism of action of 7beta-Methoxyrosmanol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Uniqueness of 7beta-Methoxyrosmanol: this compound is unique due to its specific molecular structure, which confers distinct biological activities. Its methoxy group at the 7beta position enhances its stability and bioavailability compared to other similar compounds .

Properties

IUPAC Name

(1R,8R,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3/t16-,17-,18+,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPVHIQPSAZTLC-WIRSXHRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7beta-Methoxyrosmanol
Reactant of Route 2
7beta-Methoxyrosmanol
Reactant of Route 3
7beta-Methoxyrosmanol
Reactant of Route 4
7beta-Methoxyrosmanol
Reactant of Route 5
7beta-Methoxyrosmanol
Reactant of Route 6
7beta-Methoxyrosmanol

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